molecular formula C13H12N2O4S2 B2704696 ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-70-1

ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2704696
CAS No.: 689772-70-1
M. Wt: 324.37
InChI Key: LUZQPESBLJESJR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a benzodioxole substituent at the 3-position and a sulfanylidene (thione) group at the 2-position (Figure 1).

Properties

IUPAC Name

ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-2-17-12(16)10-11(14)15(13(20)21-10)7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZQPESBLJESJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with ethyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the amino group.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene derivatives have been tested against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that compounds with similar thiazole frameworks showed promising activity against Bacillus subtilis and Escherichia coli, indicating potential for development as antibacterial agents .

Anti-inflammatory Potential

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Molecular docking studies suggest that this compound could act as an inhibitor for enzymes involved in inflammatory pathways, such as lipoxygenase .

Anticancer Properties

The structural characteristics of thiazoles make them suitable candidates for anticancer drug development. Some derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells, particularly in prostate and melanoma models .

Case Study 1: Antimicrobial Evaluation

In a study published in Chemistry & Biology Interface, ethyl thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The findings indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory potential of thiazole derivatives through in silico methods. The study highlighted the ability of certain compounds to inhibit 5-lipoxygenase, an enzyme linked to inflammatory responses. This suggests that ethyl 4-amino derivatives could be optimized for therapeutic use against chronic inflammatory diseases .

Case Study 3: Anticancer Activity

Research conducted on thiazole-based compounds revealed their cytotoxic effects on various cancer cell lines. Specifically, derivatives were found to significantly reduce cell viability in prostate cancer models through mechanisms involving cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural diversity of 2,3-dihydro-1,3-thiazole derivatives primarily arises from variations in the 3-position substituent. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison of Thiazole Derivatives
Compound Name 3-Position Substituent Molecular Formula Molecular Weight Key Substituent Properties
Target Compound 2H-1,3-benzodioxol-5-yl C₁₃H₁₂N₂O₄S₂ 324.37 g/mol Electron-rich, planar, aromatic
Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate Methyl C₇H₁₀N₂O₂S₂ 218.30 g/mol Electron-neutral, small alkyl
Ethyl 3-allyl-4-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate Allyl C₉H₁₂N₂O₂S₂ 244.33 g/mol Electron-neutral, unsaturated alkyl
Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Nitrophenyl C₁₂H₁₁N₃O₄S₂ 325.36 g/mol Electron-withdrawing, polarizable
Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 2,5-Dimethoxyphenyl C₁₄H₁₆N₂O₄S₂ 340.41 g/mol Electron-rich, methoxy-enhanced solubility

Key Observations :

  • Methoxy groups (e.g., 2,5-dimethoxyphenyl) improve solubility but reduce steric bulk compared to benzodioxole .

Key Observations :

  • One-pot syntheses (e.g., for methyl and allyl derivatives) offer high efficiency and avoid intermediate purification .
  • Nitro- and methoxy-substituted analogues may require additional steps for substituent introduction, reducing overall yields .

Biological Activity

Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups necessary for its biological activity. The compound can be synthesized by reacting appropriate thiazole derivatives with benzodioxole moieties under controlled conditions.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of related compounds, some exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene were tested against several cancer cell lines, including human colon (HCT116) and breast (MCF7) cancer cells. Some derivatives showed IC50 values as low as 10 µg/mL, indicating promising anticancer activity .

The mechanism by which ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene exerts its biological effects is likely through interaction with specific molecular targets. It may inhibit key enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. Detailed studies are required to elucidate these interactions fully.

Case Study 1: Antibacterial Activity

A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives had a minimum inhibitory concentration (MIC) in the range of 50–100 µg/mL. These results suggest that modifications in the thiazole structure can enhance antibacterial efficacy .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of thiazole-based compounds, ethyl 4-amino derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, one compound showed an IC50 value of 7.4 µM against K562 leukemia cells .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC: 50–100 µg/mL
Escherichia coliMIC: 50–100 µg/mL
AnticancerHCT116 (Colon Cancer)IC50: 10 µg/mL
MCF7 (Breast Cancer)IC50: 10 µg/mL
K562 (Leukemia)IC50: 7.4 µM

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